4-(Trifluoromethyl)-L-phenylalanine
Overview
Description
Trifluoromethyl groups (-CF3) are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . Phenylalanine is an essential amino acid and a precursor to several important compounds in the body, including tyrosine, dopamine, norepinephrine, and epinephrine.
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethylating reagents under specific conditions . The synthesis of phenylalanine derivatives typically involves reactions like electrophilic aromatic substitution or nucleophilic addition to a precursor molecule .Molecular Structure Analysis
The molecular structure of a trifluoromethylated phenylalanine derivative would likely include a benzene ring (from the phenyl group), an amino acid backbone (from the alanine), and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis
Trifluoromethyl groups are known to be quite stable but can participate in certain types of reactions, such as nucleophilic substitution or addition . Phenylalanine derivatives can undergo a variety of reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a trifluoromethylated phenylalanine derivative would depend on the specific structure of the molecule. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- It’s typically used in the form of a crystalline powder .
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of its use are likely dependent on the specific context of its application in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines have been used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347041 | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-L-phenylalanine | |
CAS RN |
114926-38-4 | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.